Methyl 2-methylpyrrolidine-1-carboxylate

説明

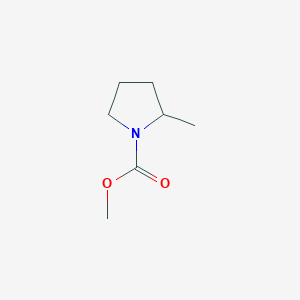

Methyl 2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a methyl ester group at the 1-position and a methyl substituent at the 2-position of the nitrogen-containing heterocycle. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and chiral ligands. Its structural simplicity allows for functionalization at multiple positions, enabling the creation of diverse analogs with tailored properties.

特性

分子式 |

C7H13NO2 |

|---|---|

分子量 |

143.18 g/mol |

IUPAC名 |

methyl 2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-6-4-3-5-8(6)7(9)10-2/h6H,3-5H2,1-2H3 |

InChIキー |

KOBDKUVEIRTGAJ-UHFFFAOYSA-N |

正規SMILES |

CC1CCCN1C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2-methylpyrrolidine+methyl chloroformate→Methyl 2-methylpyrrolidine-1-carboxylate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

Methyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

Asymmetric Synthesis

Methyl 2-methylpyrrolidine-1-carboxylate plays a crucial role as a chiral auxiliary in asymmetric synthesis. Its inherent chirality allows it to facilitate the formation of specific enantiomers, which is essential in the synthesis of pharmaceuticals and biologically active compounds. It has been employed in the synthesis of various heterocyclic compounds, including pyrrolidines and pyrimidines.

Pharmaceutical Development

The compound has shown promise in drug discovery, particularly as a building block for the synthesis of novel pharmaceuticals. For instance, derivatives of this compound have been investigated for their anticancer properties, demonstrating significant cytotoxicity against cancer cell lines in vitro. In vivo studies have indicated improved survival rates in animal models treated with these derivatives .

| Application | Description |

|---|---|

| Anticancer Agents | Derivatives exhibit cytotoxicity against various tumor cell lines, showing potential as anticancer drugs. |

| Antimicrobial Activity | Some derivatives have demonstrated effectiveness against bacterial biofilms and pathogens. |

Ligand in Catalysis

Due to its chiral nature, this compound has been explored as a ligand in asymmetric catalysis. It enhances the selectivity and efficiency of reactions leading to desired products with specific stereochemistry. This application is vital for synthesizing complex molecules used in pharmaceuticals.

Case Study 1: Anticancer Activity

A study evaluated a series of 2-(het)arylpyrrolidine derivatives derived from this compound for their anticancer properties. The results indicated that some compounds exhibited twice the activity of tamoxifen against M-Hela tumor cell lines while maintaining low toxicity towards normal cells. In vivo results showed an increased life span of up to 447% in treated animals compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest potential applications in treating infections caused by resistant strains.

作用機序

The mechanism of action of Methyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

類似化合物との比較

The following analysis compares Methyl 2-methylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Modifications

Physicochemical and Reactivity Differences

Ester Group Stability

- Methyl ester (Baseline) : More susceptible to hydrolysis under acidic or basic conditions due to lower steric hindrance.

- tert-Butyl esters (e.g., CAS 137496-71-0) : Increased resistance to hydrolysis owing to bulky tert-butyl group, making them preferred for protecting-group strategies in multistep syntheses .

Substituent Effects on Polarity and Solubility

- Hydroxyl/hydroxymethyl groups (CAS 2031258-55-4) : Introduce hydrogen-bonding capability, enhancing water solubility and bioavailability .

Stereochemical Influence

- Chiral centers (e.g., S- or R-configurations) : Critical for enantioselective synthesis. For example, (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (CAS 137496-71-0) is used in asymmetric catalysis or drug design where chirality dictates activity .

生物活性

Methyl 2-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is . The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .

- Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring can significantly affect the compound's biological activity. For instance, variations in substituents on the nitrogen atom or at the carboxylate position can enhance selectivity and potency against specific biological targets .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Cyclooxygenase | 0.5 | |

| COX-2 Inhibition | Cyclooxygenase | 0.3 | |

| LOX Inhibition | Lipoxygenase | 0.7 | |

| Neurotransmitter Receptor Agonism | Serotonin Receptors | 0.4 |

Case Study 1: Anti-inflammatory Properties

In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in murine models by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases .

Case Study 2: Neurological Applications

Another study focused on the compound's effects on serotonin receptors, revealing that it could enhance serotonin signaling pathways. This property indicates its potential as a therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。